molecular formula C21H26N2O5S B5226790 N-(2-ethyl-6-methylphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

N-(2-ethyl-6-methylphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

Cat. No.: B5226790
M. Wt: 418.5 g/mol
InChI Key: OYIRSBDBXVMAOI-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide, also known as E52862, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. E52862 is a selective antagonist of the TRPC6 channel, which is involved in various physiological and pathological processes.

Mechanism of Action

N-(2-ethyl-6-methylphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide selectively inhibits TRPC6 channels by binding to a specific site on the channel protein. This binding prevents calcium influx into cells, which can lead to various physiological and pathological effects. The exact mechanism of how this compound binds to the TRPC6 channel is still under investigation, but studies suggest that it interacts with the extracellular domain of the channel protein.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits TRPC6-mediated calcium influx in various cell types, including smooth muscle cells, endothelial cells, and cancer cells. In vivo studies have shown that this compound reduces blood pressure in hypertensive rats and improves renal function in animal models of kidney disease. This compound has also been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(2-ethyl-6-methylphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments. It is a selective inhibitor of TRPC6 channels, which makes it a useful tool for studying the role of TRPC6 channels in various physiological and pathological processes. This compound is also relatively easy to synthesize and purify, which makes it readily available for research. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions. This compound also has limited stability, which can affect its potency over time.

Future Directions

There are several future directions for research on N-(2-ethyl-6-methylphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide. One direction is to further investigate the mechanism of action of this compound and how it interacts with the TRPC6 channel protein. Another direction is to study the potential therapeutic applications of this compound in various diseases, such as hypertension, kidney disease, and cancer. Additionally, future research can focus on improving the solubility and stability of this compound, which can enhance its potency and effectiveness in lab experiments.

Synthesis Methods

N-(2-ethyl-6-methylphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide can be synthesized through a multistep process involving various chemical reactions. The synthesis starts with the reaction between 2-ethyl-6-methylphenol and 4-methoxybenzoyl chloride to form N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide. This intermediate is then reacted with morpholine and p-toluenesulfonyl chloride to form this compound, which is the final product. The purity and yield of the product can be improved through various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, such as hypertension, kidney disease, and cancer. TRPC6 channels are involved in regulating calcium influx in cells, which plays a crucial role in various physiological processes. Dysregulation of TRPC6 channels has been linked to the pathogenesis of various diseases. This compound has been shown to selectively inhibit TRPC6 channels, which makes it a potential therapeutic agent for these diseases.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-4-16-7-5-6-15(2)20(16)22-21(24)17-8-9-18(27-3)19(14-17)29(25,26)23-10-12-28-13-11-23/h5-9,14H,4,10-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIRSBDBXVMAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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